Nonioside D
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Overview
Description
Nonioside D is a saccharide fatty acid ester with the molecular formula C18H32O12This compound has garnered interest due to its potential biological activities, including melanogenesis inhibition and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonioside D can be synthesized through the esterification of β-D-glucopyranose with hexanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid under reflux conditions to facilitate the esterification process. The reaction mixture is then purified using chromatographic techniques to isolate this compound .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the fruit of Morinda citrifolia. The fruit is first dried and then subjected to solvent extraction using methanol or ethanol. The extract is then concentrated and purified using techniques such as high-performance liquid chromatography (HPLC) to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
Nonioside D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Ester derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a model compound for studying esterification and glycosylation reactions.
Biology: Investigated for its inhibitory effects on melanogenesis in melanoma cells, making it a potential candidate for skin-whitening agents.
Medicine: Explored for its anti-inflammatory and anti-cancer properties. It has shown inhibitory effects on the activation of Epstein-Barr virus early antigen in Raji cells.
Industry: Utilized in the formulation of cosmetic products due to its skin-whitening and anti-inflammatory properties .
Mechanism of Action
Nonioside D exerts its effects through various molecular targets and pathways:
Melanogenesis Inhibition: this compound inhibits the production of melanin by interfering with the activity of tyrosinase, an enzyme crucial for melanin synthesis.
Anti-Inflammatory Effects: It reduces inflammation by inhibiting the production of pro-inflammatory cytokines and mediators such as prostaglandins.
Anti-Cancer Activity: This compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation
Comparison with Similar Compounds
Nonioside D is part of a family of saccharide fatty acid esters, which include:
- Nonioside P
- Nonioside Q
- Nonioside R
- Nonioside S
- Nonioside T
These compounds share similar structural features but differ in their fatty acid chain lengths and glycosylation patterns. This compound is unique due to its specific hexanoic acid esterification, which contributes to its distinct biological activities .
Properties
CAS No. |
291293-50-0 |
---|---|
Molecular Formula |
C18H32O12 |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] hexanoate |
InChI |
InChI=1S/C18H32O12/c1-2-3-4-5-10(20)30-18-16(26)14(24)12(22)9(29-18)7-27-17-15(25)13(23)11(21)8(6-19)28-17/h8-9,11-19,21-26H,2-7H2,1H3/t8-,9-,11-,12-,13+,14+,15-,16-,17-,18+/m1/s1 |
InChI Key |
HSEIACQHFYAWOA-NDYKIFPOSA-N |
Isomeric SMILES |
CCCCCC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |
Canonical SMILES |
CCCCCC(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Origin of Product |
United States |
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